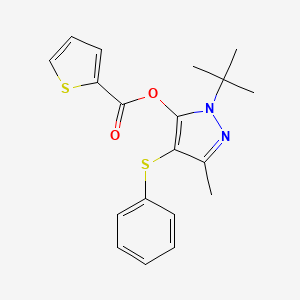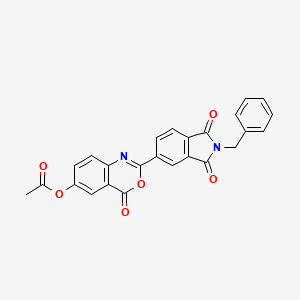![molecular formula C27H23N3O2 B3616730 N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide](/img/structure/B3616730.png)
N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide
説明
N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide, also known as BFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFPB belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
科学的研究の応用
N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2, which is a key enzyme involved in the inflammatory response. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用機序
The mechanism of action of N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been found to inhibit the activity of AKT, which is a key signaling pathway involved in cell survival and proliferation. Additionally, this compound has been shown to activate AMPK, which is a metabolic regulator that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to inhibit the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In cancer research, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide is its diverse biological activities, which make it suitable for various scientific research applications. This compound has also been optimized for its yield and purity, making it suitable for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in further studies. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design further experiments.
将来の方向性
There are several future directions for research on N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide. One direction is to further investigate its potential as an anti-inflammatory agent in various disease models, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anticancer agent in different cancer types. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Overall, this compound has shown promising results in various scientific research applications, and further studies are needed to fully explore its potential.
特性
IUPAC Name |
N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-20(31)29(17-21-10-4-2-5-11-21)18-23-19-30(24-13-6-3-7-14-24)28-27(23)26-16-22-12-8-9-15-25(22)32-26/h2-16,19H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUMOZYXEQLMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3616662.png)

![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616669.png)
![1-[(2-fluorobenzyl)oxy]-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616674.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-phenyl-3-indolizinyl)ethanone](/img/structure/B3616681.png)
![methyl 2-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3616685.png)
![1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616687.png)
![N-(4-methoxy-2-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3616693.png)
![5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3616703.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3616711.png)
![3-({[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3616724.png)
![2-(4-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B3616740.png)
![3-allyl-6-iodo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B3616744.png)
